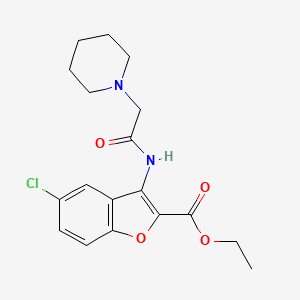![molecular formula C12H9F6N7O3 B11525770 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11525770.png)
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound featuring a triazine ring substituted with hydrazinyl and nitrophenyl groups, and an ether linkage to a hexafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydrazinyl Group: Hydrazine derivatives are introduced to the triazine ring through nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via electrophilic aromatic substitution.
Ether Linkage Formation: The hexafluoropropyl group is introduced through an etherification reaction, often using hexafluoroisopropanol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Azo Compounds: Formed through oxidation of the hydrazinyl group.
Amines: Resulting from the reduction of the nitro group.
Functionalized Triazines: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Drug Development:
Medicine
Diagnostic Agents: The compound’s unique properties can be exploited in the development of diagnostic tools.
Therapeutics: Research into its potential therapeutic effects is ongoing, particularly in the field of oncology.
Industry
Polymer Chemistry: Used in the synthesis of specialized polymers with enhanced properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The hydrazinyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. The hexafluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: Used in silylation reactions.
Hexafluoroisopropanol: Known for its high ionizing power and use in various chemical reactions.
Uniqueness
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C12H9F6N7O3 |
|---|---|
Molecular Weight |
413.24 g/mol |
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H9F6N7O3/c13-11(14,15)7(12(16,17)18)28-10-22-8(21-9(23-10)24-19)20-5-3-1-2-4-6(5)25(26)27/h1-4,7H,19H2,(H2,20,21,22,23,24) |
InChI Key |
YMEQBDXEJDXDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)NN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-({3-[(4-chloro-2-nitrophenyl)amino]propyl}amino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11525689.png)
![2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-fluorophenyl)acetamide](/img/structure/B11525695.png)
![2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide](/img/structure/B11525701.png)
![(2Z,5E)-3-(dimethylamino)-5-[4-(2-methylpropoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11525705.png)
![N'-[(1E)-1-phenylethylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11525706.png)

![(2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11525721.png)
![3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11525722.png)
![ethyl 3'-(4-bromophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11525729.png)
![N'-[(2E)-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propan-2-ylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11525736.png)
![2-methyl-6-({2-[(E)-2-(4-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl}methyl)-4H-3,1-benzoxazin-4-one](/img/structure/B11525738.png)
![{(3E)-2-oxo-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11525745.png)
![1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B11525754.png)
![Ethyl 4,5-dimethyl-2-[(naphthalen-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11525755.png)
